1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone
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Description
1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone is a useful research compound. Its molecular formula is C22H21ClN2O and its molecular weight is 364.87. The purity is usually 95%.
BenchChem offers high-quality 1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel series of derivatives including 7-benzylidene-3-phenyl-hexahydro-2H-indazole have been synthesized and demonstrated anti-inflammatory properties. These compounds were prepared by reacting benzylidenecyclohexanone with various reagents including thiosemicarbazide and chloroacetic acid, leading to the formation of these derivatives (Nasr & Said, 2003).
Biological Activities
- Certain indazolyl-thiazole derivatives, synthesized from reactions involving benzylidene-1-tetralones and thiosemicarbazide, demonstrated significant antimicrobial properties. This research highlighted the potential of these compounds in developing new antimicrobial agents (Gautam, Gautam, & Chaudhary, 2016).
- Compounds synthesized using 7-benzylidene-3-phenyl-hexahydro-2H-indazoles have been found effective in differentiating and inhibiting the proliferation of various cancer cell lines. This finding suggests their potential as lead compounds in cancer research (郭瓊文, 2006).
Synthesis Methodology
- A microwave-assisted synthesis method for tetrahydroindazole derivatives, starting from 2-acetylcyclohexanone and different hydrazines, was developed. This method is noted for its efficiency, offering improved yields and shorter reaction times, and it also demonstrated the antioxidant properties of these derivatives (Polo et al., 2016).
properties
IUPAC Name |
1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-15-20(26)25-22(17-10-5-2-6-11-17)19-13-7-12-18(21(19)24-25)14-16-8-3-1-4-9-16/h1-6,8-11,14,19,22H,7,12-13,15H2/b18-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMKEGDIJBNAKP-JXAWBTAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C\C3=CC=CC=C3)/C1)C(=O)CCl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.